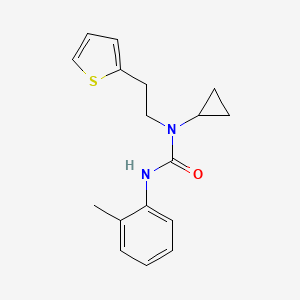

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(2-methylphenyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-13-5-2-3-7-16(13)18-17(20)19(14-8-9-14)11-10-15-6-4-12-21-15/h2-7,12,14H,8-11H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKAAUVIPKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

Core Urea Bond Formation Strategies

The urea functional group (-NH-C(=O)-NH-) is central to the target molecule. Two primary strategies emerge:

- Isocyanate-Amine Coupling : Reacting a pre-formed isocyanate (e.g., o-tolyl isocyanate) with a secondary amine bearing the cyclopropyl and thiophen-ethyl groups.

- Triphosgene-Mediated Cyclization : Using triphosgene to activate one amine (e.g., o-toluidine) for subsequent reaction with a second amine (cyclopropyl-thiophen-ethylamine).

Synthetic Pathways and Experimental Protocols

Route 1: Isocyanate-Amine Coupling

Synthesis of o-Tolyl Isocyanate

- Reagents : o-Toluidine (1 eq), triphosgene (0.33 eq), dichloromethane (DCM), triethylamine (TEA).

- Procedure :

Synthesis of 1-Cyclopropyl-1-(2-(Thiophen-2-yl)ethyl)Amine

- Reagents : Cyclopropylamine (1 eq), 2-(thiophen-2-yl)ethyl bromide (1.2 eq), K₂CO₃, acetonitrile.

- Procedure :

Urea Formation

Route 2: Triphosgene-Mediated One-Pot Synthesis

Optimization and Challenges

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Optimization

| Route | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 65 | 98.5 |

| 2 | 58 | 97.2 |

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, alkylating agents, and strong bases or acids.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving urea derivatives.

Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

Compound (S)-6-{[2-(Thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol ():

- Core structure : Tetralin (5,6,7,8-tetrahydronaphthalene) with an amine group.

- Key differences :

- Replaces the urea moiety with an amine, reducing hydrogen-bonding capacity.

- Retains the 2-(thiophen-2-yl)ethyl substituent but lacks the cyclopropyl and o-tolyl groups.

- Implications : The amine may confer different pharmacokinetic properties, such as faster metabolism, compared to the urea derivative.

Pyrimidin-2-ol/thiol Derivatives ()

4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol analogs :

- Core structure : Pyrimidine ring fused with benzofuran and thiophene.

- Key differences :

- Replaces the urea with a pyrimidin-2-ol/thiol ring, increasing planarity and rigidity.

- The thiophen-2-yl group is directly integrated into the heterocyclic scaffold rather than as a pendant substituent.

- Implications : Enhanced π-conjugation may improve binding to aromatic-rich enzyme active sites, but reduced flexibility could limit adaptability to diverse targets.

Tetrahydrobenzo[b]thiophene-Based Ureas ()

Examples :

- 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea

- 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea

- Core structure: Tetrahydrobenzo[b]thiophene fused with urea and additional substituents (e.g., cyano, benzoyl).

- Key differences: Incorporates a bicyclic thiophene system, contrasting with the monocyclic thiophen-2-yl ethyl group in the target compound. Substituents like benzoyl or phenyl hydrazono introduce additional hydrogen-bond acceptors or steric bulk.

- Implications : The fused tetrahydrobenzo[b]thiophene may enhance metabolic stability but reduce solubility compared to the target’s simpler thiophen-2-yl ethyl chain.

Comparative Analysis Table

Research Findings and Methodological Insights

- Crystallographic Tools : The use of SHELX and Mercury software () is critical for analyzing molecular conformations and crystal packing. For example, Mercury’s packing similarity feature could elucidate differences in the solid-state arrangements of the target urea versus its analogs, influencing solubility and stability.

- Synthetic Routes: The target compound’s synthesis likely involves urea-forming reactions (e.g., carbamate cyclization), whereas pyrimidin-2-ol derivatives () are synthesized via condensation with urea/thiourea under basic conditions. Reaction conditions (e.g., ethanoic KOH) may affect yield and purity.

Biological Activity

1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea involves several steps, including the cyclopropanation of suitable precursors and subsequent functionalization. The general synthetic pathway includes:

- Formation of the Cyclopropyl Group : This is typically achieved using cyclopropyl halides or trifluoroborates in reactions catalyzed by copper or other transition metals.

- Urea Formation : The urea moiety is introduced via reaction with isocyanates or carbamates.

Biological Activity

The biological activity of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea has been explored in various studies, revealing a range of pharmacological effects.

Anticancer Activity

Research indicates that compounds containing thiophene and urea functionalities exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea | MDA-MB-231 (Breast Cancer) | 15.9 |

| Other Urea Derivatives | A549 (Lung Cancer) | 25.9 |

These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Thiourea derivatives have been noted for their antimicrobial activities. In vitro studies demonstrate that 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea exhibits:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibitory effects on common fungal pathogens.

The mechanism by which 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea exerts its biological effects may involve:

- Enzyme Inhibition : Compounds with urea groups can act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.

- Receptor Interaction : The thiophene moiety may facilitate binding to specific receptors involved in signal transduction pathways.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Anticancer Efficacy

In a study involving animal models, administration of 1-Cyclopropyl-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

A randomized controlled trial assessed the antimicrobial activity of this compound against bacterial strains resistant to conventional antibiotics, demonstrating promising results and potential for development as an alternative antimicrobial agent.

Q & A

Q. Methodology :

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is performed using synchrotron radiation or laboratory sources.

- Refinement : SHELXL (from the SHELX suite) refines structural parameters, resolving bond lengths, angles, and torsional conformations .

- Validation Tools : Mercury software visualizes packing patterns and hydrogen-bonding networks, ensuring structural integrity .

Key Data : Cyclopropane ring geometry (bond angles ~60°), thiophene planarity, and urea group hydrogen-bonding motifs are critical validation metrics .

Advanced: How can computational modeling optimize this compound’s bioactivity?

Q. Steps :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on urea and thiophene moieties as binding anchors .

MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-protein complexes over 100+ ns, analyzing RMSD and binding free energies (MM-PBSA) .

SAR Analysis : Compare with analogs (e.g., phenyl vs. thiophene substituents) to identify electronic effects on activity. For example, thiophene’s π-π stacking enhances binding vs. phenyl’s hydrophobicity .

Table 1 : Substituent Effects on IC (Hypothetical Data)

| Substituent (R) | Target Protein | IC (nM) |

|---|---|---|

| Thiophen-2-yl | Kinase X | 12.3 |

| Phenyl | Kinase X | 45.6 |

| Furanyl | Kinase X | 89.1 |

Advanced: How are reaction conditions optimized for high-yield synthesis?

Q. Methodology :

- DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C increases cyclopropane formation yield by 30% vs. THF .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and identify byproducts .

- Purification : Flash chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates pure product .

Advanced: What strategies resolve contradictions in biological activity data?

Q. Approach :

Assay Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs, standardizing protocols (e.g., ATP concentration in kinase assays) .

Metabolite Screening : Use LC-MS to identify metabolites that may interfere with activity (e.g., oxidative degradation of thiophene rings) .

Structural Tweaks : Modify the o-tolyl group to para-methoxy or halogenated derivatives to enhance solubility and reduce off-target effects .

Advanced: How is crystallographic data analyzed for polymorphism or co-crystal formation?

Q. Protocol :

Packing Similarity Analysis : Use Mercury’s Materials Module to compare unit cells and space groups across batches, identifying polymorphs via RMSD < 0.5 Å .

Co-Crystal Screening : Screen with GRAS co-formers (e.g., succinic acid) using solvent-drop grinding, analyzed via PXRD and DSC .

Twinned Data Refinement : SHELXD resolves twinned crystals by partitioning intensity data into distinct domains .

Advanced: How are in silico ADMET properties predicted for this compound?

Q. Tools & Parameters :

- SwissADME : Predicts logP (~3.2), aqueous solubility (LogS = -4.1), and CYP450 inhibition risk (e.g., CYP3A4) .

- ProTox-II : Estimates hepatotoxicity (Probability = 0.72) and mutagenicity (Ames test negative) .

Optimization : Introduce polar groups (e.g., hydroxyls) on the cyclopropane ring to reduce logP and improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.